molecular formula C10H11IO3 B13883536 Methyl 3-(4-hydroxy-3-iodophenyl)propanoate CAS No. 53937-20-5

Methyl 3-(4-hydroxy-3-iodophenyl)propanoate

Cat. No.: B13883536
CAS No.: 53937-20-5
M. Wt: 306.10 g/mol
InChI Key: KQISVEOMIOADNV-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxy-3-iodophenyl)propanoate (C₁₀H₁₁IO₃) is an iodinated aromatic ester with a molecular weight of 306.10 g/mol and an exact mass of 305.98 g/mol . It is synthesized via iodination of methyl 3-(4-hydroxyphenyl)propanoate using iodine (I₂) and silver sulfate (Ag₂SO₄) under mild conditions, yielding a white solid with a melting point of 88–90°C and an Rf value of 0.6 (Cy/EtOAc = 5:5) . The iodine substituent at the 3-position of the phenyl ring introduces steric and electronic effects, influencing reactivity and biological activity. This compound serves as a precursor in pharmaceutical and organic synthesis due to the versatility of the iodinated aromatic system .

Properties

CAS No.

53937-20-5

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 3-(4-hydroxy-3-iodophenyl)propanoate

InChI

InChI=1S/C10H11IO3/c1-14-10(13)5-3-7-2-4-9(12)8(11)6-7/h2,4,6,12H,3,5H2,1H3

InChI Key

KQISVEOMIOADNV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC(=C(C=C1)O)I

Origin of Product

United States

Preparation Methods

Detailed Data Table: Preparation Methods Summary

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations Source
Direct Esterification 3-(4-hydroxy-3-iodophenyl)propanoic acid SOCl₂ / MeOH, reflux, 2 h ~85 High yield, straightforward Requires acid precursor
Aromatic Iodination Methyl 3-(4-hydroxyphenyl)propanoate I₂ / H₂O₂, acidic medium Moderate Direct introduction of iodine Moderate regioselectivity
Phenol Protection + Iodination Methyl 3-(4-hydroxyphenyl)propanoate Benzyl bromide, base; then iodination 64-85 Protects OH, better control over iodination Additional protection/deprotection steps
Cross-Coupling Functionalization Methyl 3-(4-hydroxy-3-iodophenyl)propanoate Pd or Cu catalysts, various conditions 65-72 Enables structural diversification Requires expensive catalysts

Mechanistic Insights and Research Discoveries

  • Iodine’s Electron-Withdrawing Effect: The presence of iodine at the 3-position enhances the electrophilicity of the carboxylic acid intermediate during esterification, stabilizing the acid chloride and increasing reaction efficiency.

  • Regioselectivity in Iodination: The phenolic hydroxyl group directs electrophilic iodination ortho and para to itself, with the 3-position (meta to OH) being selectively iodinated under controlled conditions.

  • Catalytic Cross-Couplings: Palladium and copper catalysts facilitate the formation of carbon-carbon and carbon-heteroatom bonds via oxidative addition into the aryl iodide bond, a key step in diversifying the molecular scaffold for advanced applications.

  • Protection Strategies: Protecting the phenol as a benzyl ether prevents side reactions during iodination and cross-coupling, improving overall yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxy-3-iodophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(4-hydroxy-3-iodophenyl)propanoate is used in a variety of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme-substrate interactions and metabolic pathways.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-hydroxy-3-iodophenyl)propanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between Methyl 3-(4-hydroxy-3-iodophenyl)propanoate and structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
This compound 4-hydroxy, 3-iodo C₁₀H₁₁IO₃ 306.10 88–90 Precursor for bioactive molecules; halogenated aromatic reactivity
Methyl 3-(4-hydroxyphenyl)propanoate 4-hydroxy C₁₀H₁₂O₃ 180.20 Not reported Parent compound; used in iodination reactions
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate 3-hydroxy, 4-methoxy C₁₁H₁₄O₄ 210.23 Off-white solid Synthetic intermediate for pharmaceuticals
Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate 4-hydroxy, 3-cyano C₁₁H₁₁NO₃ 205.21 Not reported High reactivity due to cyano group; polymer synthesis
Methyl 3-(4-Ethynylphenyl)propanoate 4-ethynyl C₁₂H₁₂O₂ 188.22 Not reported Click chemistry applications; alkyne reactivity
3-Iodo-L-tyrosine methyl ester 4-hydroxy, 3-iodo, amino C₁₀H₁₂INO₃ 321.11 Not reported Chiral building block; peptide synthesis

Reactivity and Functional Group Effects

  • Halogenation Effects: The iodine atom in this compound enhances electrophilic substitution reactivity compared to non-halogenated analogs like Methyl 3-(4-hydroxyphenyl)propanoate. Brominated derivatives (e.g., Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate) exhibit higher anticancer activity in vitro, suggesting halogen size and electronegativity influence bioactivity .
  • Methoxy vs.
  • Amino and Cyano Modifications: The amino group in 3-Iodo-L-tyrosine methyl ester enables peptide coupling, while the cyano group in Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate facilitates nucleophilic additions .

Biological Activity

Methyl 3-(4-hydroxy-3-iodophenyl)propanoate, with a molecular formula of C13H13I O3 and a CAS number of 33994-44-4, is a compound notable for its unique structural features, including an iodine atom and a hydroxyl group on the aromatic ring. This compound has garnered interest in various fields, particularly in pharmaceuticals and agriculture, due to its potential biological activities.

  • Molecular Weight : Approximately 290.098 g/mol
  • Functional Groups : Hydroxyl group, iodine substitution, propanoate ester

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological molecules such as proteins and nucleic acids. Preliminary studies suggest that it may influence metabolic pathways by interacting with cellular receptors or enzymes.

  • Reactivity with Biological Molecules : The presence of iodine and hydroxyl groups enhances the compound's reactivity, potentially allowing it to form stable complexes with biomolecules.
  • Influence on Metabolic Pathways : Research indicates that this compound may modulate various biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-hydroxyphenylpropionateC10H12O3Lacks iodine; potential antioxidant properties.
Methyl 4-iodohydrocinnamateC12H13I O2Similar iodine substitution; different structure.
Methyl dihydroferulateC11H14O5Contains methoxy groups; recognized for anti-inflammatory effects.
Methyl (S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoateC13H14I N O2Amino acid derivative; potential neuroprotective effects.

This comparison highlights the unique attributes of this compound, particularly its iodine substitution and hydroxyl functionality, which may confer distinct biological activities not observed in its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

  • Pharmaceutical Applications : Investigations into its role as a building block for drug development have shown promising results in synthesizing derivatives with enhanced pharmacological profiles.
  • Agricultural Chemistry : The compound's potential use as a pesticide or herbicide has been explored, indicating its capacity to influence plant growth and secondary metabolite accumulation.
  • Interaction Studies : Initial findings suggest that this compound may interact with specific cellular receptors, influencing various signaling pathways. Further research is needed to confirm these interactions and their implications for therapeutic applications.

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